Physicochemical Differentiation: LogP and Melting Point Comparison vs. 1,3-Thiazole Analog
When compared directly to its 1,3-thiazole analog (CAS 1258641-29-0), 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole demonstrates substantially lower lipophilicity. The calculated logP for the target oxazole compound is 0.963, whereas the thiazole analog exhibits a logP of 2.9524 . This 1.99 log unit difference corresponds to an approximately 98-fold difference in partition coefficient, indicating dramatically different solubility and membrane permeability characteristics. Additionally, the oxazole compound possesses a defined melting point range of 129–131°C [1], a parameter not reported for the thiazole analog in available vendor documentation, which provides a tangible quality control and identity verification metric for procurement.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 0.963 |
| Comparator Or Baseline | 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole (CAS 1258641-29-0): logP = 2.9524 |
| Quantified Difference | Δ logP = 1.99 log units (thiazole analog ~98× more lipophilic) |
| Conditions | Calculated logP values from ChemScene computational chemistry data |
Why This Matters
A 98-fold difference in lipophilicity directly impacts solubility in aqueous versus organic reaction media and chromatographic retention behavior, making the oxazole compound the appropriate choice for aqueous-compatible or polar reaction conditions where the thiazole analog would partition unfavorably.
- [1] Chembase. 4-(chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole. Product No. EN300-114884. Melting point: 129–131°C. Enamine LLC. View Source
